molecular formula C13H14BrN3O3 B13918333 tert-butyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

tert-butyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13918333
M. Wt: 340.17 g/mol
InChI Key: WOWOFVOEDBANFI-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a triazole ring

Preparation Methods

The synthesis of tert-butyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with tert-butyl hydrazinecarboxylate to form an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Chemical Reactions Analysis

tert-Butyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The bromophenyl group can enhance the compound’s binding affinity to certain biological targets, making it effective in various biochemical assays .

Comparison with Similar Compounds

Similar compounds include:

  • tert-Butyl 4-(4-Bromobenzyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylate

These compounds share structural similarities with tert-butyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate but differ in their specific functional groups and overall chemical properties.

Properties

Molecular Formula

C13H14BrN3O3

Molecular Weight

340.17 g/mol

IUPAC Name

tert-butyl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C13H14BrN3O3/c1-13(2,3)20-11(18)10-15-12(19)17(16-10)9-6-4-8(14)5-7-9/h4-7H,1-3H3,(H,15,16,19)

InChI Key

WOWOFVOEDBANFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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